BenchChemオンラインストアへようこそ!

WAY 170523

MMP-13 inhibition Isoform selectivity Cardiovascular pharmacology

WAY 170523 is a small-molecule hydroxamate-based inhibitor that potently and selectively targets matrix metalloproteinase-13 (MMP-13, collagenase-3), a zinc-dependent endopeptidase involved in extracellular matrix remodeling. Developed by Pfizer using NMR-guided structure-based design, the compound exhibits a distinctive selectivity profile that distinguishes it from broad-spectrum MMP inhibitors.

Molecular Formula C33H31N3O7S
Molecular Weight 613.7 g/mol
Cat. No. B1683080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWAY 170523
SynonymsWAY170523;  WAY-170523;  WAY 170523
Molecular FormulaC33H31N3O7S
Molecular Weight613.7 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C(=O)NO)N(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OCCNC(=O)C4=CC5=CC=CC=C5O4)C
InChIInChI=1S/C33H31N3O7S/c1-22-18-23(2)31(28(19-22)32(37)35-39)36(21-24-8-4-3-5-9-24)44(40,41)27-14-12-26(13-15-27)42-17-16-34-33(38)30-20-25-10-6-7-11-29(25)43-30/h3-15,18-20,39H,16-17,21H2,1-2H3,(H,34,38)(H,35,37)
InChIKeyFARMEEAGJWMFSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to beige solid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





WAY 170523: A Highly Selective MMP-13 Inhibitor for Research Applications Requiring Isoform-Specific Pathway Dissection


WAY 170523 is a small-molecule hydroxamate-based inhibitor that potently and selectively targets matrix metalloproteinase-13 (MMP-13, collagenase-3), a zinc-dependent endopeptidase involved in extracellular matrix remodeling [1]. Developed by Pfizer using NMR-guided structure-based design, the compound exhibits a distinctive selectivity profile that distinguishes it from broad-spectrum MMP inhibitors . WAY 170523 is widely utilized in preclinical research to dissect MMP-13-specific contributions in cardiovascular pathophysiology, oncology, and tissue repair mechanisms [2].

Why WAY 170523 Cannot Be Replaced by Generic Broad-Spectrum MMP Inhibitors or Alternative MMP-13 Candidates


Substituting WAY 170523 with a broad-spectrum MMP inhibitor (e.g., Marimastat, Ilomastat) introduces confounding off-target effects across multiple MMP isoforms, compromising experimental specificity in MMP-13-dependent pathways [1]. Similarly, alternative MMP-13 inhibitors lack the validated in vivo efficacy or the established selectivity margin against MMP-9, a gelatinase with overlapping substrate specificity frequently co-regulated in disease models [2]. WAY 170523's unique combination of sub-20 nM potency, >500-fold selectivity window against TACE and MMP-1, and demonstrated functional preservation in ISO-induced cardiac dysfunction models collectively defines a non-substitutable research tool for studies where MMP-13 isoform attribution is critical [3].

Quantitative Differentiation of WAY 170523: Selectivity Margins, In Vivo Efficacy, and Functional Advantages Over Comparators


Superior Isoform Selectivity: WAY 170523 Achieves >5800-Fold Discrimination Against MMP-1 Versus Marimastat's <1-Fold Selectivity

WAY 170523 demonstrates exceptional selectivity for MMP-13 over MMP-1 (>5800-fold), MMP-9 (56-fold), and TACE (>500-fold), a profile deliberately engineered to minimize off-target musculoskeletal and inflammatory effects [1]. In direct contrast, Marimastat—a broad-spectrum MMP inhibitor—exhibits comparable potency against MMP-1 (IC50 = 5 nM) and MMP-13 (IC50 = 0.74 nM), yielding a selectivity ratio of <1-fold, which renders it unsuitable for MMP-13-specific pathway interrogation [2].

MMP-13 inhibition Isoform selectivity Cardiovascular pharmacology Tissue remodeling

Engineered Selectivity Against MMP-9: WAY 170523 Provides 56-Fold Discrimination Where Marimastat Shows None

WAY 170523 was reported as the first example of a potent MMP-13 inhibitor demonstrating measurable selectivity against MMP-9, achieving 56-fold discrimination (MMP-13 IC50 = 17 nM vs. MMP-9 IC50 = 945 nM) [1]. This selectivity is structurally derived from exploitation of the extended S1' pocket unique to MMP-13. By comparison, Marimastat inhibits MMP-9 with an IC50 of 3 nM, more potently than it inhibits MMP-13 (IC50 = 0.74 nM), precluding any MMP-13/MMP-9 discrimination [2].

MMP-9 selectivity Gelatinase discrimination Oncology research Extracellular matrix

Validated In Vivo Cardiac Functional Preservation: WAY 170523 Completely Abolishes ISO-Induced Left Ventricular Systolic Dilation in Murine Model

In a 7-day isoproterenol (ISO) infusion model of cardiac dysfunction in wild-type mice, daily intraperitoneal administration of WAY 170523 completely abolished the ISO-dependent increase in left ventricular systolic diameter and preserved cardiac function without altering the hypertrophic response [1]. This functional preservation phenocopied the effect observed in PAR1 knockout animals, establishing a mechanistic link between MMP-13 activity and β-adrenergic receptor-mediated transactivation of protease-activated receptor 1 (PAR1) [1]. No equivalent in vivo functional endpoint validation exists for alternative MMP-13 inhibitors such as CL-82198 in this cardiac dysfunction model.

Cardiac dysfunction In vivo efficacy Left ventricular remodeling β-adrenergic signaling

TACE Selectivity Advantage: WAY 170523 Spares TNFα Converting Enzyme (TACE) with >500-Fold Margin

WAY 170523 exhibits >500-fold selectivity for MMP-13 over TACE (TNFα converting enzyme, IC50 > 1000 nM), a critical discriminator for studies involving inflammatory signaling where TACE inhibition would confound interpretation of TNFα-dependent outcomes [1]. In contrast, broad-spectrum MMP inhibitors frequently demonstrate significant TACE cross-reactivity, with Marimastat inhibiting TACE at sub-100 nM concentrations, introducing uncontrolled variables in inflammation-linked disease models [2].

TACE selectivity TNFα pathway sparing Anti-inflammatory selectivity Safety margin

Functional Invasion Inhibition in Prostate Cancer Model: WAY 170523 Suppresses PC-3 Cell Invasion via ERK1/2 Pathway Attenuation

WAY 170523 directly inhibits PC-3 prostate cancer cell invasion and attenuates ERK1/2 phosphorylation, establishing a functional link between MMP-13 catalytic activity and intracellular signaling pathways relevant to metastatic progression . This dual phenotype—extracellular protease inhibition coupled with downstream signaling modulation—has not been demonstrated for alternative MMP-13 inhibitors such as CL-82198, which shows only weak MMP-13 inhibition (IC50 = 3.2 μM) and lacks reported functional invasion data in PC-3 cells .

Prostate cancer invasion PC-3 cells ERK1/2 phosphorylation Oncology cell migration

High Solubility Enables Flexible In Vitro and In Vivo Formulation: WAY 170523 Dissolves at 100 mM in Both DMSO and Ethanol

WAY 170523 demonstrates excellent solubility in both DMSO (100 mM, ~61.37 mg/mL) and ethanol (100 mM), enabling flexible preparation of concentrated stock solutions for diverse experimental applications without precipitation concerns . This solubility profile facilitates both in vitro cell-based assays requiring DMSO vehicle and in vivo administration protocols where ethanol or alternative vehicles may be preferred. The compound maintains stability at room temperature under desiccated storage conditions, reducing handling complexity .

Compound solubility Formulation flexibility In vivo dosing Stock solution preparation

Optimal Application Scenarios for WAY 170523 in MMP-13-Dependent Research Programs


Cardiovascular Research: Dissecting MMP-13-Specific Contributions to β-Adrenergic-Mediated Cardiac Remodeling

WAY 170523 is the preferred tool for studies investigating MMP-13's role in ISO-induced cardiac dysfunction and β-adrenergic receptor signaling. Published evidence demonstrates that daily i.p. administration of WAY 170523 (dosing regimen: 7-day concurrent with ISO infusion in WT mice) completely abolished left ventricular systolic dilation and preserved cardiac function, phenocopying PAR1 knockout effects [1]. Researchers can directly replicate this validated protocol to investigate MMP-13-PAR1 crosstalk in heart failure models.

Oncology Research: MMP-13-Dependent Invasion and Metastasis Studies Requiring Isoform-Specific Inhibition

For prostate cancer invasion assays using PC-3 cells, WAY 170523 provides MMP-13-specific inhibition (IC50 = 17 nM) without confounding MMP-9 cross-reactivity that would occur with broad-spectrum inhibitors like Marimastat [1]. The compound's ability to attenuate ERK1/2 phosphorylation establishes a functional link between extracellular protease activity and intracellular signaling, enabling mechanistic studies of MMP-13-mediated metastatic progression .

Tissue Remodeling and Fibrosis: Investigating α11β1 Integrin-Mediated Collagen Matrix Contraction

In iPDL fibroblast models of α11β1 integrin-mediated collagen lattice contraction, WAY 170523 has been demonstrated to partially block collagen remodeling, confirming MMP-13's specific contribution to integrin-coordinated proteolysis [1]. The compound's >5800-fold selectivity over MMP-1 ensures that observed effects are attributable to MMP-13 rather than interstitial collagenase (MMP-1) activity, a critical consideration in extracellular matrix remodeling studies.

Inflammation-Linked Disease Models: TACE-Sparing MMP-13 Inhibition in Osteoarthritis and Rheumatoid Arthritis Research

WAY 170523's >500-fold selectivity for MMP-13 over TACE (TNFα converting enzyme) makes it uniquely suitable for osteoarthritis and rheumatoid arthritis studies where TACE inhibition would artifactually suppress TNFα processing and confound inflammatory endpoint interpretation [1]. Alternative MMP-13 inhibitors or broad-spectrum MMP inhibitors lacking this TACE-sparing profile introduce uncontrolled variables in inflammation-linked disease models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for WAY 170523

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.